molecular formula C19H20O5 B1208783 Teucvin CAS No. 51918-98-0

Teucvin

Cat. No. B1208783
CAS RN: 51918-98-0
M. Wt: 328.4 g/mol
InChI Key: XJRMFKRYVTYFPN-UISQBHBMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Teucvin is a natural product found in Teucrium chamaedrys, Mallotus repandus, and other organisms with data available.

Scientific Research Applications

Antifeedant and Toxic Properties

Teucvin, a neo-clerodane diterpene from Teucrium, has been found to significantly reduce feeding by larvae of the Colorado potato beetle, Leptinotarsa decemlineata. This suggests its potential as a natural pesticide. The mode of action of Teucvin appears to be associated with toxicity rather than merely acting as a feeding deterrent (Ortego, Rodriguez, & Castanera, 1995).

Structural Characterization

The absolute structure of Teucvin has been determined through X-ray analysis and chemical reactions. Its structure is identified as ent-(6R, 12R)-15,16-epoxy-19-nor-9,4-friedolabda-4,13(16),14-triene-18,6:20,12-diolactone (Fujita, Uchida, & Fujita, 1974).

Anti-inflammatory Properties

New neo-clerodane diterpenoid epimers, including Teucvin derivatives, were isolated from the roots of Croton crassifolius. These compounds exhibited significant anti-inflammatory activities, showcasing potential therapeutic applications (Zhang et al., 2019).

Isolation from Various Plant Species

Studies have identified Teucvin in different plant species like Teucrium japonicum and Croton lachnocarpus. Its isolation and characterization help in understanding its ecological role and potential applications in various fields (Miyase et al., 1981; Zhan et al., 2022).

properties

CAS RN

51918-98-0

Product Name

Teucvin

Molecular Formula

C19H20O5

Molecular Weight

328.4 g/mol

IUPAC Name

(1S,5'S,8S,9R,10R)-5'-(furan-3-yl)-10-methylspiro[2-oxatricyclo[6.3.1.04,12]dodec-4(12)-ene-9,3'-oxolane]-2',3-dione

InChI

InChI=1S/C19H20O5/c1-10-7-14-16-12(17(20)23-14)3-2-4-13(16)19(10)8-15(24-18(19)21)11-5-6-22-9-11/h5-6,9-10,13-15H,2-4,7-8H2,1H3/t10-,13+,14+,15+,19-/m1/s1

InChI Key

XJRMFKRYVTYFPN-UISQBHBMSA-N

Isomeric SMILES

C[C@@H]1C[C@H]2C3=C(CCC[C@@H]3[C@@]14C[C@H](OC4=O)C5=COC=C5)C(=O)O2

SMILES

CC1CC2C3=C(CCCC3C14CC(OC4=O)C5=COC=C5)C(=O)O2

Canonical SMILES

CC1CC2C3=C(CCCC3C14CC(OC4=O)C5=COC=C5)C(=O)O2

Other CAS RN

51918-98-0

synonyms

teucvin

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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